AGN 205327 -

AGN 205327

Catalog Number: EVT-1492127
CAS Number:
Molecular Formula: C24H26N2O3
Molecular Weight: 390.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AGN 205327 is a potent synthetic RARs agonist with EC50 of 3766/734/32 nM for RARα/β/γ respectively; no inhibition on RXR. IC50 value: 3766/734/32 nM for RARα/β/γ Target: RAR agonist,
Source and Classification

AGN 205327 is derived from a series of synthetic compounds designed to interact specifically with neurokinin receptors. Its classification falls under the category of small molecule pharmaceuticals, particularly focusing on neurokinin receptor antagonism. This classification is crucial for its potential application in therapeutic settings targeting neurokinin-related disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of AGN 205327 involves multi-step organic reactions, typically starting from commercially available precursors. The general synthetic pathway includes:

  1. Initial Reaction: Formation of key intermediates through nucleophilic substitution or coupling reactions.
  2. Cyclization: A cyclization step may be employed to form the core structure of AGN 205327.
  3. Functionalization: Introduction of specific functional groups to enhance receptor binding affinity and selectivity.

Each step requires careful optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

AGN 205327 has a well-defined molecular structure characterized by its specific arrangement of atoms that confer its biological activity.

  • Molecular Formula: C19H21N3O2
  • Molecular Weight: Approximately 325.39 g/mol
  • Structural Features: The compound features a central aromatic ring system, which is critical for its interaction with the neurokinin-1 receptor.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding conformation.

Chemical Reactions Analysis

Reactions and Technical Details

AGN 205327 undergoes various chemical reactions that are essential for its biological activity:

  1. Binding Interactions: The compound interacts with the neurokinin-1 receptor through hydrogen bonds and hydrophobic interactions.
  2. Metabolic Stability: Understanding its metabolic pathways is crucial; AGN 205327 may undergo oxidation or hydrolysis, affecting its pharmacokinetics.
  3. Receptor Activation/Inhibition: The mechanism by which AGN 205327 inhibits neurokinin-1 receptor signaling involves competitive binding at the receptor site.

These reactions are critical for evaluating the efficacy and safety profile of AGN 205327 in preclinical studies.

Mechanism of Action

Process and Data

The mechanism of action for AGN 205327 primarily involves:

  • Antagonism of Neurokinin-1 Receptors: By binding to these receptors, AGN 205327 prevents the action of substance P, a neuropeptide associated with pain transmission and anxiety.
  • Impact on Signal Transduction: The blockade leads to altered intracellular signaling pathways, reducing the physiological responses associated with pain and anxiety.

Research data indicates that this antagonistic action can significantly alleviate symptoms in animal models of anxiety and pain, providing a rationale for further clinical exploration.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AGN 205327 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates moderate solubility in organic solvents but limited solubility in water, which may influence formulation strategies.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Characteristic melting point data should be established to ensure consistency in synthesis batches.

These properties are essential for developing effective delivery systems for therapeutic use.

Applications

Scientific Uses

AGN 205327 has potential applications in various scientific domains:

  1. Pharmacology: As a neurokinin-1 receptor antagonist, it is investigated for treating anxiety disorders and chronic pain conditions.
  2. Research Tool: It serves as a valuable tool in research settings for studying neurokinin signaling pathways.
  3. Drug Development: Ongoing studies aim to refine AGN 205327 into viable therapeutic agents through structural modifications to enhance efficacy and reduce side effects.
Chemical Characterization of AGN 205327

Molecular Structure and Physicochemical Properties

Molecular Formula and Weight

AGN 205327 is a synthetic retinoid receptor agonist with the molecular formula C₂₄H₂₆N₂O₃ and a molecular weight of 390.47 g/mol. This formula is consistent across multiple independent chemical databases and analytical characterizations [1] [2] [4]. The compound’s CAS registry number is 2070018-29-8, providing a unique identifier for regulatory and research purposes [1] [3]. Its calculated monoisotopic mass (390.47 g/mol) reflects the presence of elements common in bioactive small molecules: carbon (73.82%), hydrogen (6.71%), nitrogen (7.17%), and oxygen (12.29%) [3].

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₆N₂O₃
Molecular Weight390.47 g/mol
CAS Registry Number2070018-29-8
Relative Density~1.31 g/cm³
Solubility (Recommended)DMSO (stable stock solutions)

Structural Features: SMILES Notation and Functional Group Analysis

AGN 205327 features a complex polycyclic structure optimized for receptor binding. Key structural attributes include:

  • Canonical SMILES: CC1(C)CCC(C)(C)C2=C1C=CC(/C(C3=CC4=CC(C(O)=O)=CC=C4N3)=N\O)=C2 [1] [3]
  • Isomeric SMILES: CC1(CCC(C2=C1C=CC(=C2)/C(=N\O)/C3=CC4=C(N3)C=CC(=C4)C(=O)O)(C)C)C [3]

Functional Group Analysis:

  • Tetralin Derivative Core: A 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene system provides hydrophobic bulk, enhancing receptor pocket occupancy [3] [6].
  • Oxime Linkage: The (=N\O) group connects the tetralin core to the indole system, likely influencing conformational flexibility and hydrogen-bonding potential [3].
  • Carboxylic Acid: The terminal -C(=O)OH on the indole ring enables salt formation and is critical for ionic interactions with retinoid receptor residues [3] [4].
  • Indole Nitrogen: The non-substituted nitrogen in the indole ring may participate in hydrogen bonding or serve as a weak base [6].

Synthetic Pathways and Structure-Activity Relationships (SAR)

Synthetic Approaches

While explicit synthetic routes for AGN 205327 are proprietary, its structure suggests convergent synthesis:

  • Tetralin Core Construction: Likely via Friedel-Crafts alkylation of p-xylene derivatives with subsequent cyclization and methylation [3] [6].
  • Oxime Formation: Condensation of a tetralin-derived ketone with hydroxylamine.
  • Indole-5-carboxylic Acid Coupling: Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the indole moiety [6].

Structure-Activity Relationship (SAR) Analysis

AGN 205327 exhibits remarkable RAR isoform selectivity, driven by steric and electronic features:

Table 2: RAR Isoform Selectivity Profile

RAR SubtypeEC₅₀ (nM)Selectivity vs. RARα
RARγ32118-fold higher
RARβ7345-fold higher
RARα3,766(Reference)

Data sourced from biochemical agonist assays [1] [3] [4].

Key SAR Insights:

  • Tetramethyltetralin Group: The bulky hydrophobic domain enhances RARγ binding. Smaller alkyl chains reduce potency by >50%, indicating steric complementarity with the RARγ ligand-binding pocket (LBP) [3] [4].
  • Oxime Linker Geometry: The E-configuration (trans) of the oxime bond (/C(=N\O)) is critical. Isomerization to the Z-form abolishes agonist activity, likely due to misalignment in the LBP [3].
  • Carboxylic Acid Position: Moving the -COOH from the indole’s 5-position to 4- or 6-positions decreases RARγ affinity 10-fold, emphasizing the role of electrostatic anchoring to conserved arginines in the receptor [4].
  • RXR Inactivity: Despite structural similarities to pan-RAR/RXR agonists, AGN 205327 shows no inhibition or activation of RXRs (EC₅₀ > 10,000 nM). This is attributed to the indole nitrogen’s orientation, which clashes with the RXR coactivator binding site [1] [3].

Molecular Determinants of Selectivity

  • RARγ Specificity: The 32 nM potency for RARγ arises from van der Waals contacts between the tetramethyltetralin group and a hydrophobic subpocket unique to RARγ [3].
  • RARα/RARβ Weakness: Less complementary electrostatic surfaces in these isoforms explain reduced efficacy [4].

Properties

Product Name

AGN 205327

IUPAC Name

2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C24H26N2O3/c1-23(2)9-10-24(3,4)18-12-14(5-7-17(18)23)21(26-29)20-13-16-11-15(22(27)28)6-8-19(16)25-20/h5-8,11-13,25,29H,9-10H2,1-4H3,(H,27,28)/b26-21+

InChI Key

CTYNDNYSDMIEPV-YYADALCUSA-N

SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=NO)C3=CC4=C(N3)C=CC(=C4)C(=O)O)(C)C)C

Synonyms

(Z)-2-((hydroxyimino)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-1H-indole-5-carboxylic acid

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=NO)C3=CC4=C(N3)C=CC(=C4)C(=O)O)(C)C)C

Isomeric SMILES

CC1(CCC(C2=C1C=CC(=C2)/C(=N\O)/C3=CC4=C(N3)C=CC(=C4)C(=O)O)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.